molecular formula C8H14O2 B1263224 (E)-3-Methylhept-3-enoicacid

(E)-3-Methylhept-3-enoicacid

Cat. No.: B1263224
M. Wt: 142.2 g/mol
InChI Key: MXEPBDTXDZEWDM-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-Methylhept-3-enoicacid is an organic compound with the molecular formula C8H14O2. It is a type of unsaturated carboxylic acid, characterized by the presence of a double bond between the third and fourth carbon atoms in the heptene chain, and a methyl group attached to the third carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Methylhept-3-enoicacid can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3-methyl-3-buten-1-ol with a Grignard reagent followed by oxidation can yield this compound. The reaction conditions typically involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-methyl-3-heptenoic acid esters. This process is often carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon. The resulting product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Methylhept-3-enoicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated carboxylic acids.

    Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions typically use hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Esterification reactions often involve alcohols and acid catalysts such as sulfuric acid (H2SO4).

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields saturated carboxylic acids.

    Substitution: Forms esters or amides.

Scientific Research Applications

(E)-3-Methylhept-3-enoicacid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-Methylhept-3-enoicacid involves its interaction with various molecular targets. As a carboxylic acid, it can donate a proton (H+) to form a carboxylate anion, which can then participate in various biochemical pathways. The double bond in the molecule also allows for interactions with enzymes and other proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-heptenoic acid
  • 3-Methyl-4-heptenoic acid
  • 3-Methyl-3-hexenoic acid

Uniqueness

(E)-3-Methylhept-3-enoicacid is unique due to its specific structure, which includes a double bond at the third position and a methyl group. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

(E)-3-methylhept-3-enoic acid

InChI

InChI=1S/C8H14O2/c1-3-4-5-7(2)6-8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10)/b7-5+

InChI Key

MXEPBDTXDZEWDM-FNORWQNLSA-N

SMILES

CCCC=C(C)CC(=O)O

Isomeric SMILES

CCC/C=C(\C)/CC(=O)O

Canonical SMILES

CCCC=C(C)CC(=O)O

Synonyms

(E)-3-methyl-3-heptenoic acid
(Z)-3-methyl-3-heptenoic acid
3-methylene-heptanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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